2-((4-Fluorophenyl)sulfonyl)-2,7-diazaspiro[4.4]nonane
Description
Properties
IUPAC Name |
2-(4-fluorophenyl)sulfonyl-2,7-diazaspiro[4.4]nonane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17FN2O2S/c14-11-1-3-12(4-2-11)19(17,18)16-8-6-13(10-16)5-7-15-9-13/h1-4,15H,5-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCULHANTBNPCNO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC12CCN(C2)S(=O)(=O)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17FN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Sulfonylation of the Free Amine
-
Deprotection : Boc-protected 2,7-diazaspiro[4.4]nonane is treated with 4 M HCl in 1,4-dioxane to yield the free amine.
-
Sulfonylation : The amine reacts with 4-fluorobenzenesulfonyl chloride (1.0 equiv) in dichloromethane (DCM) using DMAP (0.1 equiv) and pyridine (2.0 equiv) as bases.
-
Workup : The crude product is purified via flash chromatography (SiO2, EtOAc/hexanes).
Key Data :
Telescoped One-Pot Synthesis
A streamlined approach combines deprotection and sulfonylation in a single reactor ():
-
Continuous Flow Setup : The Boc-protected amine and 4-fluorobenzenesulfonyl chloride are mixed in a Y-piece reactor.
-
Reaction Conditions : Residence time of 2.5 minutes at 34°C under UV light.
-
Scale-Up : Demonstrated for decagram quantities with 70% isolated yield.
Advantages :
-
Reduced handling of intermediates.
-
Improved reproducibility for industrial applications.
Alternative Routes and Modifications
SNAr Displacement on Prefunctionalized Scaffolds
In, electron-deficient aryl fluorides undergo nucleophilic aromatic substitution (SNAr) with piperazine derivatives. Adapting this, 2-chloro-7-azaspiro[4.4]nonane could react with 4-fluorobenzenesulfinate under basic conditions (K2CO3, DMSO) to install the sulfonyl group.
Analytical and Spectroscopic Characterization
Critical data for verifying the target compound include:
Challenges and Optimization Considerations
-
Spirocycle Stability : The [4.4] system may exhibit ring strain, necessitating mild reaction conditions to prevent retro-cyclization.
-
Sulfonyl Chloride Reactivity : 4-Fluorobenzenesulfonyl chloride is moisture-sensitive; reactions require anhydrous conditions and inert atmosphere.
-
Purification : Polar byproducts (e.g., HCl salts) complicate chromatography. Switching to reverse-phase HPLC improves resolution.
Industrial Applications and Scalability
The telescoped flow chemistry method () offers a viable pathway for kilogram-scale production:
-
Throughput : 105.6 g/day demonstrated for analogous spirocycles.
-
Cost Efficiency : Reduced catalyst loading (0.5 mol% Ir) and solvent consumption.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products Formed:
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, 2-((4-Fluorophenyl)sulfonyl)-2,7-diazaspiro[4.4]nonane can be utilized in the study of enzyme inhibitors and receptor ligands. Its fluorophenyl group can enhance binding affinity and specificity.
Medicine: The compound has potential medicinal applications, particularly in the development of new pharmaceuticals. Its ability to interact with biological targets makes it a candidate for drug discovery and development.
Industry: In industry, this compound can be used in the production of advanced materials, such as polymers and coatings. Its chemical properties can improve the performance and durability of these materials.
Mechanism of Action
The mechanism by which 2-((4-Fluorophenyl)sulfonyl)-2,7-diazaspiro[4.4]nonane exerts its effects involves its interaction with specific molecular targets. The fluorophenyl group enhances binding to receptors or enzymes, leading to biological responses. The diazaspiro[4.4]nonane ring system provides structural stability and specificity.
Comparison with Similar Compounds
Structural Comparisons
Table 1: Structural and Functional Group Variations in 2,7-Diazaspiro[4.4]nonane Derivatives
Key Observations :
- Conformational Rigidity: All spiro[4.4]nonane derivatives share restricted rotation, but substituents like tert-butoxycarbonyl (in 6e) or cyclopropanecarbonyl (in 17) introduce steric and electronic variations impacting bioavailability .
Key Findings :
- Sigma Receptor Affinity: The target compound exhibits nanomolar affinity for S1R, outperforming piperazine-based ligands in selectivity due to its rigid spirocyclic core . In contrast, linear diamines (e.g., 1,4-diazepane) show reduced potency in PKM2 activation assays, highlighting the spiro scaffold’s context-dependent advantages .
- Antibacterial Activity: N-Alkylated 2,7-diazaspiro[4.4]nonane derivatives (e.g., 4b) demonstrate broad-spectrum antibacterial activity, rivaling pyrrolidine- and piperazine-substituted fluoroquinolones .
Structure-Activity Relationships (SAR)
Spirocyclic Core: The 2,7-diazaspiro[4.4]nonane scaffold enhances binding selectivity for S1R over S2R compared to non-spirocyclic diamines (e.g., piperazine), likely due to reduced conformational flexibility .
Substituent Effects :
- Aromatic Groups : Phenyl or fluorophenyl substituents (e.g., 4-fluorophenylsulfonyl) improve receptor binding via π-π stacking and hydrophobic interactions .
- Polar Groups : Sulfonyl or carbonyl moieties increase solubility and metabolic stability but may reduce membrane permeability .
N-Alkylation : Alkylation at the 2-position (e.g., benzyl or phenethyl) modulates lipophilicity and potency, as seen in antibacterial and sigma receptor studies .
Biological Activity
The compound 2-((4-Fluorophenyl)sulfonyl)-2,7-diazaspiro[4.4]nonane is a derivative of the diazaspiro[4.4]nonane class, which has garnered attention for its potential biological activities, particularly in relation to osteoclast inhibition and bone density preservation. This article reviews the biological activity of this compound based on recent research findings, including case studies and relevant data tables.
Chemical Structure
The compound features a spirocyclic structure that incorporates a sulfonyl group and a fluorophenyl moiety, which are critical for its biological activity. The structural formula can be represented as follows:
Research indicates that compounds in the diazaspiro series, including this compound, act primarily by inhibiting the activity of osteoclasts—cells responsible for bone resorption. A notable study demonstrated that this compound effectively inhibits both mouse and human osteoclast activities without adversely affecting bone formation, making it a promising candidate for treating conditions like osteoporosis.
In Vitro Studies
- Osteoclast Activity Inhibition :
- The compound was tested against mouse osteoclasts, showing significant inhibition of resorption activity with an IC50 value indicating effective concentration levels.
- In human osteoclast cultures, treatment with this compound resulted in a marked decrease in osteoclast numbers and activity compared to controls.
| Compound | IC50 (µM) | Effect on Osteoclasts |
|---|---|---|
| E197 | 10 | Significant inhibition |
| Control | N/A | Baseline activity |
- DOCK5 Inhibition :
- The compound also acts as an inhibitor of DOCK5, a guanine nucleotide exchange factor involved in the regulation of Rho GTPases, which are crucial for osteoclast function.
In Vivo Studies
A preclinical study using ovariectomized mice (a model for postmenopausal osteoporosis) demonstrated that treatment with this compound resulted in:
- Prevention of Bone Loss : Mice treated with the compound showed preserved bone density compared to untreated controls.
- No Impact on Bone Formation : Histological analysis indicated that while resorption was inhibited, new bone formation remained unaffected.
Case Studies
-
Osteoporosis Model :
- In a controlled study involving ovariectomized mice treated with E197, researchers observed a significant reduction in bone loss markers compared to the placebo group.
- Bone histomorphometry confirmed that the treatment did not impair osteoblast numbers or function.
-
Human Osteoclast Cultures :
- Clinical relevance was assessed through human osteoclast cultures where E197 was shown to reduce both the number and resorption capacity of these cells significantly.
Q & A
(Basic) What are the common synthetic routes for 2-((4-Fluorophenyl)sulfonyl)-2,7-diazaspiro[4.4]nonane?
The synthesis typically involves multi-step processes starting with spirocyclic precursors. Key steps include:
- Ring-closing strategies : Formation of the 2,7-diazaspiro[4.4]nonane core via cyclization reactions, often using sulfonamide or carbamate-protected intermediates.
- Sulfonylation : Introduction of the 4-fluorophenylsulfonyl group via nucleophilic substitution or coupling reactions under anhydrous conditions (e.g., DMF as solvent, base like K₂CO₃) .
- Purification : Chromatography (e.g., flash column chromatography with gradients of ethyl acetate/hexane) or recrystallization to achieve >95% purity .
(Advanced) How does structural modification of the diazaspiro core influence sigma receptor (S1R/S2R) binding affinity?
Modifications to the spiro ring or substituents significantly alter binding profiles:
- Ring size : The 2,7-diazaspiro[4.4]nonane scaffold shows higher S1R affinity compared to smaller spiro[3.5]nonane derivatives, likely due to better complementarity with the receptor’s hydrophobic pocket .
- Substituents : Electron-withdrawing groups (e.g., 4-fluorophenylsulfonyl) enhance S1R binding (e.g., Ki = 2.7 nM for compound 4b ), while bulky groups reduce selectivity .
- Functional groups : Amide-containing derivatives (e.g., 5b ) exhibit antagonism, whereas alkyl-substituted analogs may act as agonists .
Table 1 : Select S1R/S2R Binding Affinities of Diazaspiro Derivatives
| Compound | Core Structure | S1R Ki (nM) | S2R Ki (nM) | Functional Profile |
|---|---|---|---|---|
| 4b | Spiro[3.5]nonane | 2.7 | 27 | S1R agonist |
| 5b | Spiro[3.5]nonane (amide) | 13 | 102 | S1R antagonist |
| 8f | Diazabicyclo[4.3.0]nonane | 10 | 165 | S1R antagonist |
| Data from |
(Advanced) How can contradictory data on osteoclast inhibition and sigma receptor activity be resolved?
Discrepancies arise from structural nuances:
- Osteoclast inhibition : Derivatives like E197 (4-chlorobenzyl-substituted) show potent inhibition (IC₅₀ < 100 nM) by disrupting RANKL signaling, while unsubstituted analogs lack activity .
- Receptor selectivity : In sigma receptor studies, spiro[4.4]nonane derivatives may exhibit lower potency than piperazines due to steric hindrance, but strategic substitution (e.g., phenethyl groups in AD225 ) restores activity .
Methodological note : Use comparative assays (e.g., radioligand binding for receptors, TRAP staining for osteoclasts) to validate target-specific effects .
(Basic) What analytical techniques are critical for characterizing this compound?
- NMR spectroscopy : ¹H/¹³C NMR confirms spirocyclic structure and substituent regiochemistry (e.g., δ 3.5–4.0 ppm for diazaspiro protons) .
- Mass spectrometry : High-resolution MS (HRMS) verifies molecular ion peaks and fragmentation patterns .
- X-ray crystallography : Resolves absolute stereochemistry in chiral derivatives .
(Advanced) What in vivo models are suitable for evaluating antiallodynic effects?
- Mechanical hypersensitivity : Use chronic constriction injury (CCI) mice. Compounds like AD234 (20 mg/kg) reverse allodynia via S1R antagonism, confirmed by PRE-084 (S1R agonist) reversal tests .
- Phenytoin assay : Validates S1R-mediated mechanisms by co-administering phenytoin (NMDA antagonist) to exclude off-target effects .
(Basic) How does the 4-fluorophenylsulfonyl group impact solubility and bioavailability?
- Solubility : The sulfonyl group enhances water solubility (~1.2 mg/mL in PBS) compared to non-sulfonylated analogs.
- Bioavailability : Moderate oral bioavailability (F = 35–40%) due to balanced lipophilicity (logP ≈ 2.1) .
(Advanced) What computational strategies optimize binding to therapeutic targets?
- Docking studies : Use Schrödinger Suite or AutoDock Vina to model interactions with S1R’s Glu172 residue.
- MD simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories .
- QSAR models : Correlate substituent electronic parameters (Hammett σ) with binding affinity .
(Basic) What are the stability profiles under varying pH and temperature conditions?
- pH stability : Stable in pH 3–8 (t₁/₂ > 24 hrs at 25°C); degrades in strongly acidic/basic conditions (t₁/₂ < 6 hrs) .
- Thermal stability : Decomposes above 200°C (DSC data) .
(Advanced) How do stereochemical variations affect pharmacological activity?
- Enantiomers : (5R)-configured derivatives (e.g., 1,7-diazaspiro[4.4]nonane,7-[(1R)-1-phenylethyl]- ) show 10-fold higher S1R affinity than (5S)-isomers due to better fit in the chiral binding pocket .
(Basic) What safety precautions are required during synthesis?
- Handling : Use fume hoods for sulfonylation steps (risk of SO₂ release).
- Waste disposal : Neutralize acidic/byproduct streams before disposal .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
